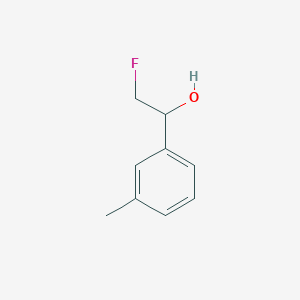

2-Fluoro-1-(3-methylphenyl)ethan-1-ol

Description

Significance of Organofluorine Chemistry in Modern Synthetic Methodologies

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has revolutionized various scientific disciplines. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This is due to the unique characteristics of the fluorine atom: it is the most electronegative element, has a small atomic size, and forms a very strong bond with carbon. nih.gov

In medicinal chemistry , the incorporation of fluorine is a widely used strategy to enhance the efficacy of drug candidates. researchgate.net Fluorination can improve metabolic stability, increase bioavailability, and enhance binding affinity to target proteins. researchgate.net It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, including several blockbuster drugs. nih.gov

In materials science , organofluorine compounds are integral to the development of advanced materials such as fluoropolymers, which exhibit exceptional thermal stability and chemical resistance. ontosight.ai These materials find applications in a vast range of products, from non-stick coatings to specialty electronics.

The agrochemical industry also heavily relies on organofluorine chemistry. Fluorinated pesticides and herbicides often exhibit enhanced potency and stability, contributing to improved crop protection.

The growing importance of organofluorine compounds has spurred the development of novel and efficient synthetic methodologies . Historically, the introduction of fluorine was challenging and often required harsh reagents. However, modern synthetic chemistry has seen the advent of milder and more selective fluorination techniques. These include advancements in both electrophilic and nucleophilic fluorinating agents, as well as the development of transition-metal-catalyzed C-H activation and fluorination reactions, which allow for the direct introduction of fluorine into complex molecules at a late stage of a synthesis. rsc.org

Overview of Fluorinated Alcohols: Structural Classification and Research Interest

Fluorinated alcohols are organic compounds that contain at least one fluorine atom and a hydroxyl group. researchgate.net Their unique properties, distinct from their non-fluorinated counterparts, have garnered significant research interest. These properties are a direct consequence of the strong electron-withdrawing nature of the fluorine atoms. tcichemicals.com

Structural Classification: Fluorinated alcohols can be broadly categorized into two main types:

Partially Fluorinated Alcohols: In these compounds, only some of the hydrogen atoms on the carbon framework are replaced by fluorine. This category includes a wide range of structures with varying degrees of fluorination.

Perfluorinated Alcohols: In these molecules, all hydrogen atoms on the carbon chain (excluding the hydroxyl proton) are replaced by fluorine.

Key Properties and Research Interest: The research interest in fluorinated alcohols is driven by their distinctive physicochemical properties:

Enhanced Acidity: The presence of electronegative fluorine atoms increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols.

Strong Hydrogen Bonding: Fluorinated alcohols are excellent hydrogen bond donors. researchgate.net This property makes them valuable as solvents or additives that can influence reaction rates and selectivities. bohrium.com

Low Nucleophilicity: Despite being protic, the electron-withdrawing fluorine atoms reduce the nucleophilicity of the oxygen atom. researchgate.net

High Polarity and Ionizing Power: These properties make them effective solvents for a wide range of substrates and for stabilizing charged intermediates in chemical reactions. tcichemicals.com

These unique characteristics have led to their widespread use as specialty solvents that can promote reactions that are difficult to achieve in conventional media, as building blocks for the synthesis of more complex fluorinated molecules, and as intermediates in the production of pharmaceuticals and other specialty chemicals. researchgate.netontosight.ai

Contextualization of 2-Fluoro-1-(3-methylphenyl)ethan-1-ol within Fluorinated Arylethanol Scaffolds

The compound this compound belongs to the structural class of fluorinated arylethanols. This scaffold, characterized by a phenyl ring and a two-carbon alcohol chain with fluorine substitution, is a significant motif in medicinal chemistry. nih.gov The presence of both the aromatic ring and the fluorinated alcohol functionality offers opportunities for diverse molecular interactions and metabolic modulation.

Fluorinated 1-arylethanols are recognized as important building blocks for a variety of pharmaceutically active compounds. nih.gov For instance, they are key components in the synthesis of kinase inhibitors for cancer therapy and neurokinin 1 (NK1) receptor antagonists. nih.gov The specific substitution pattern on the phenyl ring, in this case, a methyl group at the meta-position, along with the fluorine on the ethanol (B145695) chain, would be expected to fine-tune the molecule's steric and electronic properties, influencing its biological activity and pharmacokinetic profile.

While specific research findings on this compound are not extensively documented in publicly available literature, its structural analogues have been a subject of study. The synthesis of such compounds often involves the asymmetric reduction of the corresponding α-fluoro ketone, a transformation for which enzymatic methods have proven highly effective in yielding enantiomerically pure products. nih.gov

The table below presents the available chemical data for a closely related structural isomer, 2-(3-Fluoro-2-methylphenyl)ethan-1-ol, to provide context for the general properties of this class of compounds.

| Property | Value |

| Molecular Formula | C₉H₁₁FO |

| Molecular Weight | 154.18 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11FO |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

2-fluoro-1-(3-methylphenyl)ethanol |

InChI |

InChI=1S/C9H11FO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |

InChI Key |

LBVCOJDJJFRIMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CF)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 Fluoro 1 3 Methylphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Fluoro-1-(3-methylphenyl)ethan-1-ol is expected to exhibit distinct signals corresponding to the aromatic, methine, methylene (B1212753), and methyl protons. The presence of the fluorine atom will introduce characteristic splitting patterns due to heteronuclear coupling.

The aromatic protons on the 3-methylphenyl group are anticipated to appear in the region of 7.0-7.3 ppm. The substitution pattern of the ring will lead to a complex multiplet. The methyl group attached to the aromatic ring would likely appear as a singlet around 2.3 ppm.

The proton on the carbon bearing the hydroxyl group (the methine proton) is expected to be a doublet of doublets, due to coupling with the adjacent methylene protons and the fluorine atom. This signal is likely to be found in the range of 4.8-5.1 ppm. The hydroxyl proton itself will likely appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

The two methylene protons adjacent to the fluorine atom will be diastereotopic and are expected to show complex splitting patterns. They will couple with each other (geminal coupling), with the methine proton, and with the fluorine atom. This will result in a complex multiplet in the region of 4.4-4.7 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0-7.3 | m | - |

| CH-OH | 4.8-5.1 | dd | ³JHH, ²JHF |

| CH₂-F | 4.4-4.7 | m | ²JHH, ³JHH, ²JHF |

| Ar-CH₃ | ~2.3 | s | - |

| OH | Variable | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The aromatic carbons will produce a series of signals in the downfield region of the spectrum, typically between 120 and 145 ppm. The carbon attached to the methyl group will be distinct from the other aromatic carbons.

The carbon atom bonded to the hydroxyl group (methine carbon) is expected to resonate around 70-75 ppm and will exhibit splitting due to coupling with the fluorine atom (²JCF). The methylene carbon, directly attached to the fluorine atom, will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF) and will appear as a doublet in the region of 80-85 ppm. The methyl carbon of the tolyl group is expected to have a chemical shift of approximately 21 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic C-H | 120-130 | d | - |

| Aromatic C-C | 135-145 | s | - |

| CH-OH | 70-75 | d | ²JCF |

| CH₂-F | 80-85 | d | ¹JCF |

| Ar-CH₃ | ~21 | q | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

The ¹⁹F NMR spectrum is a sensitive probe for the fluorine environment. For this compound, a single fluorine resonance is expected. This signal will be split into a triplet of doublets due to coupling with the adjacent methylene protons (²JHF) and the methine proton (³JHF). The chemical shift of this signal is anticipated to be in the range of -200 to -230 ppm, relative to a standard such as CFCl₃.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by several key absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic chain will appear in the 3100-2850 cm⁻¹ region.

The C-C stretching vibrations within the aromatic ring will give rise to bands in the 1600-1450 cm⁻¹ range. A strong absorption band corresponding to the C-O stretching of the alcohol is expected around 1050-1150 cm⁻¹. The C-F stretching vibration will likely produce a strong band in the region of 1100-1000 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | 3600-3200 (broad) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| Aromatic C=C stretch | 1600-1450 |

| C-O stretch | 1150-1050 |

| C-F stretch | 1100-1000 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum. A prominent band for the aromatic ring breathing mode is expected around 1000 cm⁻¹. The C-H stretching vibrations will also be visible. The C-F stretch, while strong in the IR, is often weaker in the Raman spectrum. The symmetric stretching of the C-C bonds will also contribute to the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. thermofisher.com This technique can distinguish between compounds that have the same nominal mass but different chemical formulas (isobars). For this compound (C₉H₁₁FO), HRMS would be used to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. The ability of HRMS to resolve the analyte signal from isobaric matrix interferences is crucial, especially in complex samples. thermofisher.com Orbitrap mass spectrometry is a common HRMS technique where mass resolution is inversely proportional to the square root of the m/z value and proportional to the acquisition time. thermofisher.com

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Exact Mass (Da) |

|---|

Note: The data in this table is calculated based on the chemical formula and has not been experimentally verified.

Electron Impact (EI) Ionization: EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. libretexts.org The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected at an m/z of 154. Common fragmentation pathways for benzylic alcohols like this include:

Alpha-cleavage: The bond between the carbinol carbon and the fluoromethyl group (CH₂F) could break.

Loss of water: A neutral loss of 18 Da (H₂O) is a common fragmentation for alcohols. libretexts.org

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the ethan-1-ol side chain.

The mass spectrum of the analogous compound, 1-phenylethanol (B42297), shows a molecular ion at m/z 122 and a prominent fragment at m/z 107, resulting from the loss of a methyl group. researchgate.net Another analog, 1-(2-methylphenyl)ethanol, also displays characteristic fragmentation patterns under EI. nist.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI in positive ion mode would be expected to produce a strong signal for the [M+H]⁺ ion at m/z 155.0873. Derivatization can be used to enhance the ionization efficiency for compounds like alcohols that may not ionize well on their own. acs.orgosti.gov Supercharging reagents can also be added to the mobile phase to improve signal intensity in ESI-MS. rsc.org For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) can be a more suitable alternative to ESI. nih.gov

Table 2: Predicted Major EI-MS Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 154 | [C₉H₁₁FO]⁺• (Molecular Ion) |

| 136 | [C₉H₉F]⁺• (Loss of H₂O) |

| 121 | [C₈H₉O]⁺ (Loss of CH₂F) |

| 105 | [C₇H₅O]⁺ |

Note: This table represents predicted fragmentation based on the structure and known fragmentation of similar molecules. Experimental verification is required.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for separating and identifying components in a mixture. For a chiral compound like this compound, chiral liquid chromatography coupled with mass spectrometry can be used for the enantioselective analysis of pharmaceutical and biomedical samples. oup.com The use of chiral stationary phases (CSPs) allows for the separation of enantiomers. oup.comsigmaaldrich.com While many chiral separations are performed using normal-phase chromatography, which can be less compatible with ESI-MS, methods have been developed to overcome this, such as using mobile phase adducts or volatile acids to improve ionization. researchgate.net Reversed-phase and polar organic solvent modes are also utilized for chiral LC-MS. oup.com The development of chiral LC-MS methods is crucial for pharmacokinetic studies, as enantiomers can have different biological activities. osti.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by the π → π* transitions of the substituted benzene (B151609) ring.

The spectrum of a similar compound, 1-phenylethanol, shows absorption maxima that are characteristic of the phenyl group. rsc.orgrsc.org The substitution on the benzene ring (a methyl group at the meta position) will influence the exact position and intensity of the absorption bands. For comparison, the UV/Vis spectrum of 3-methylacetophenone, which contains the same substituted aromatic chromophore, shows distinct absorption bands. sigmaaldrich.comnih.gov The UV spectrum of acetophenone (B1666503) has been recorded in a mixture of water and ethanol (B145695). researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Expected λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~210 | π → π* | Substituted Benzene Ring |

Note: These are estimated values based on the UV-Vis spectra of analogous compounds like 1-phenylethanol and 3-methylacetophenone. The exact values will depend on the solvent used.

Chiroptical Properties (for Enantiomeric Forms)

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-Fluoro-1-(3-methylphenyl)ethan-1-ol and (S)-2-Fluoro-1-(3-methylphenyl)ethan-1-ol.

Enantiomers have identical physical properties except for their interaction with plane-polarized light. They rotate the plane of polarized light by equal amounts but in opposite directions. This property is known as optical activity and is measured using a polarimeter. The specific rotation [α] is a characteristic physical constant for a chiral compound under specified conditions (temperature, wavelength, solvent, and concentration).

While the specific rotation for the enantiomers of this compound has not been reported, data for the analogous chiral compound, 1-phenylethanol, can serve as an example. The (R)-enantiomer of 1-phenylethanol is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-). nih.govchegg.com The magnitude of the specific rotation is the same for both enantiomers. chegg.comsigmaaldrich.com The measurement of optical rotation is a fundamental method for assessing the enantiomeric purity of a chiral substance. nih.govresearchgate.net

Table 4: Optical Rotation Data for Enantiomers of an Analogous Compound: 1-Phenylethanol

| Compound | Specific Rotation [α]D | Conditions |

|---|---|---|

| (R)-(+)-1-Phenylethanol | +45° ± 2° | c = 5% in methanol |

Source: Data for (R)-(+)-1-Phenylethanol from Sigma-Aldrich. sigmaaldrich.com The value for the (S)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantioselective separation of this compound is a critical step in its characterization, enabling the isolation and quantification of its individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for achieving this separation. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Detailed research into the chiral resolution of analogous fluoro-substituted aryl ethanols has demonstrated the efficacy of polysaccharide-based chiral stationary phases. These phases, typically derivatives of cellulose (B213188) or amylose, create a chiral environment where transient diastereomeric complexes are formed with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, governing their elution order and separation efficiency.

For the specific analysis of this compound, a normal-phase HPLC method employing a polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), is often utilized. The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar alkane, like n-hexane, and an alcohol modifier, such as isopropanol. The alcohol component of the mobile phase plays a crucial role in the separation by competing with the analyte for interactive sites on the CSP, thereby influencing retention and resolution.

The precise composition of the mobile phase, the flow rate, and the column temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers. UV detection is commonly employed for monitoring the elution of the compounds, typically at a wavelength where the aromatic phenyl ring exhibits strong absorbance.

Below are representative chromatographic conditions and results for the enantioselective separation of this compound.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Under these conditions, the two enantiomers of this compound are well-resolved, allowing for their accurate quantification. The retention times, resolution factor, and selectivity factor are key indicators of the method's performance.

Table 2: Chromatographic Results for Enantiomeric Separation

| Enantiomer | Retention Time (t R ) [min] |

| Enantiomer 1 | 12.5 |

| Enantiomer 2 | 14.8 |

| Separation Metrics | Value |

| Selectivity Factor (α) | 1.22 |

| Resolution (R s ) | 2.15 |

The data indicates a successful baseline separation of the two enantiomers, as evidenced by the resolution value (Rₛ) being greater than 1.5. The selectivity factor (α) demonstrates the differential retention of the two enantiomers on the chiral stationary phase. This established HPLC method is crucial for determining the enantiomeric purity of this compound samples.

Reactivity and Mechanistic Investigations of 2 Fluoro 1 3 Methylphenyl Ethan 1 Ol

Transformations of the Hydroxyl Group

The hydroxyl group in 2-Fluoro-1-(3-methylphenyl)ethan-1-ol is a versatile site for chemical modification. Its position benzylic to the 3-methylphenyl ring influences its reactivity, often facilitating reactions that proceed via carbocationic intermediates.

Esterification and Etherification Reactions

Esterification of this compound can be achieved through various standard methods. The reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, readily yields the corresponding esters. Alternatively, Fischer esterification, involving refluxing the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can also be employed, though the potential for side reactions like dehydration must be considered.

Etherification can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Due to the stability of the corresponding benzylic carbocation, SN1-type etherification under acidic conditions with another alcohol is also a plausible pathway.

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl chloride, Pyridine | Ester |

| Esterification | Carboxylic acid, H₂SO₄ | Ester |

| Etherification | 1. NaH; 2. Alkyl halide | Ether |

Oxidation Reactions to Ketones and Carboxylic Acids

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 2-fluoro-1-(3-methylphenyl)ethan-1-one. chemguide.co.uk A variety of oxidizing agents can be utilized for this transformation, with the choice of reagent often determining the selectivity and yield. organic-chemistry.org Milder, more selective oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving the fluorine atom.

Commonly used reagents for this oxidation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Moffat-type oxidations using dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile. organic-chemistry.org These methods typically provide the ketone in good yield under relatively mild conditions. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid (Jones reagent), can also effect the oxidation, but care must be taken as these harsher conditions could potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group under forcing conditions to yield a carboxylic acid, although this is not a typical reaction for ketones. organic-chemistry.orgkhanacademy.org

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | 2-Fluoro-1-(3-methylphenyl)ethan-1-one | Dichloromethane, Room temperature |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | 2-Fluoro-1-(3-methylphenyl)ethan-1-one | Dichloromethane, -78 °C to Room temperature |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-Fluoro-1-(3-methylphenyl)ethan-1-one | Acetone, 0 °C to Room temperature |

Dehydration Pathways

The benzylic nature of the hydroxyl group in this compound makes it susceptible to dehydration under acidic conditions to form an alkene. The reaction proceeds through protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene. The regioselectivity of the elimination will favor the formation of the more substituted, conjugated alkene, in this case, (E/Z)-1-fluoro-2-(3-methylphenyl)ethene.

Common reagents for this transformation include strong acids such as sulfuric acid or phosphoric acid at elevated temperatures. Other dehydrating agents like phosphorus oxychloride (POCl₃) in pyridine can also be employed, often under milder conditions.

Reactivity of the Carbon-Fluorine Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive towards nucleophilic attack. nih.gov However, the position of the fluorine atom in this compound, being on a primary carbon adjacent to a benzylic position, presents unique electronic and steric environments that can be exploited for its activation.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the fluorine atom in this compound is challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. cas.cn Unlike other halogens, fluoride is a small, highly electronegative atom, which results in a short, strong, and less polarizable bond with carbon.

However, under specific conditions, nucleophilic substitution can be induced. beilstein-journals.orgthieme-connect.com Reactions that proceed via an SN1 mechanism are more plausible if the hydroxyl group is first converted to a better leaving group and the reaction is conducted in a polar, protic solvent that can stabilize the resulting benzylic carbocation. rsc.org Alternatively, neighboring group participation by the hydroxyl group could potentially facilitate the displacement of the fluoride ion, although this is less common. Intramolecular nucleophilic substitution of alkyl fluorides has been shown to be more feasible than intermolecular reactions. cas.cn

C-F Bond Activation Studies

The activation of C-F bonds is a significant area of research in organic chemistry, driven by the prevalence of organofluorine compounds in pharmaceuticals and agrochemicals. nih.gov For a molecule like this compound, C-F bond activation would likely require the use of transition metal catalysts or strong Lewis acids. nih.gov

Studies on similar benzylic fluorides have demonstrated that transition metals such as palladium, nickel, and rhodium can mediate the cleavage of C-F bonds, often through oxidative addition into the C-F bond. nih.gov These reactions typically require specialized ligands and reaction conditions. Lewis acids can also promote C-F bond cleavage by coordinating to the fluorine atom, thereby weakening the bond and facilitating nucleophilic attack or elimination. Protic activation, using hydrogen bond donors like hexafluoroisopropanol (HFIP), has also been shown to be effective in activating benzylic C-F bonds for nucleophilic substitution and Friedel-Crafts reactions. nih.gov

| Activation Method | Reagents/Catalysts | Mechanistic Pathway |

| Transition Metal Catalysis | Pd, Ni, or Rh complexes | Oxidative Addition |

| Lewis Acid Activation | Strong Lewis acids (e.g., AlCl₃) | Coordination to Fluorine |

| Protic Activation | Hydrogen bond donors (e.g., HFIP) | Hydrogen bonding to Fluorine |

Reactivity of the Aromatic Moiety

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In this process, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The regiochemical outcome of EAS on the 3-methylphenyl ring of this compound is dictated by the directing effects of the existing substituents.

The methyl group at the C3 position is an activating, ortho-, para-director, meaning it promotes substitution at the C2, C4, and C6 positions. Conversely, the -CH(OH)CH₂F group at the C1 position is anticipated to be a deactivating, meta-director due to the electron-withdrawing nature of the fluoro- and hydroxyl- functionalities. This would direct incoming electrophiles to the C5 position (and C3, which is already substituted).

The interplay of these directing effects determines the likely positions of substitution. The C2 and C6 positions are ortho to the methyl group and also ortho to the deactivating group. The C4 position is para to the methyl group and meta to the deactivating group. The C5 position is meta to both groups. Therefore, substitution is most likely to occur at the C4 and C6 positions, which are activated by the methyl group and not strongly deactivated by the side chain.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of Methyl Group (at C3) | Influence of -CH(OH)CH₂F Group (at C1) | Predicted Outcome |

|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Deactivating) | Minor Product |

| C4 | Para (Activating) | Meta (Deactivating) | Major Product |

| C5 | Meta (Activating) | Meta (Deactivating) | Minor Product |

| C6 | Ortho (Activating) | Ortho (Deactivating) | Major Product |

Directed C-H Functionalization (e.g., meta-C-H arylation)

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic rings. Unlike classical electrophilic aromatic substitution, these methods often employ a directing group to achieve high regioselectivity. For the meta-C-H arylation of benzylic alcohol derivatives, a removable directing group can be installed on the hydroxyl group.

For instance, an oxime ether directing group has been shown to be effective for the meta-C-H arylation of phenylethyl and benzylic alcohols. nih.gov This strategy utilizes a palladium catalyst in conjunction with a norbornene transient mediator to achieve arylation at the position meta to the directing group. nih.gov In the case of this compound, derivatization of the alcohol to a suitable directing group could enable functionalization at the C5 position, which is meta to the C1 substituent.

The general mechanism for such a transformation involves the coordination of the directing group to the palladium catalyst, followed by an ortho-C-H activation. The use of a norbornene mediator then facilitates a relay to the meta-position, leading to the desired C-H functionalization. nih.gov

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for predicting reactivity and optimizing reaction conditions. This includes considering whether reactions proceed through concerted or stepwise pathways and characterizing the transition states involved.

Concerted vs. Stepwise Mechanisms

The distinction between concerted and stepwise mechanisms is fundamental to understanding reaction pathways. A concerted reaction occurs in a single step, where bond breaking and bond forming occur simultaneously. A stepwise reaction, in contrast, involves one or more intermediates.

For reactions at the benzylic position of this compound, such as nucleophilic substitution of the hydroxyl group, a stepwise mechanism is more likely. This would proceed through a resonance-stabilized benzylic carbocation intermediate. The stability of this carbocation is enhanced by the adjacent phenyl ring, favoring an Sₙ1-type pathway.

In the context of C-H functionalization, the mechanism is more complex. Palladium-catalyzed C-H activation often involves a series of steps, including coordination, C-H cleavage (which can be concerted or stepwise), insertion, and reductive elimination. The specific nature of the catalyst, substrate, and reaction conditions will determine the operative mechanism.

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a chemical reaction. Characterization of the transition state provides insight into the geometry and electronic structure of the species at the point of maximum energy. While experimental characterization of transition states is challenging, computational methods, such as density functional theory (DFT), are powerful tools for their study.

For a hypothetical Sₙ1 reaction at the benzylic position of this compound, the transition state for the formation of the benzylic carbocation would involve the elongation and breaking of the C-O bond. Computational studies could model this process to determine the activation energy and the geometry of the transition state.

Influence of Fluorinated Solvents and Media

Fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to have a remarkable effect on a variety of chemical reactions, particularly those involving transition metal catalysis. rsc.orgrsc.orgdntb.gov.ua These solvents possess unique properties, including high polarity, low nucleophilicity, and a strong ability to form hydrogen bonds, which can stabilize cationic intermediates and promote challenging C-H activation reactions. rsc.orgrsc.orgdntb.gov.ua

In the context of directed C-H functionalization of this compound, the use of a fluorinated solvent could be beneficial. For example, in the palladium-catalyzed meta-C-H arylation of phenethyl alcohol derivatives, TFE was found to be an efficient solvent. nih.gov The ability of fluorinated alcohols to enhance the reactivity and selectivity of such transformations is a subject of ongoing research. rsc.orgrsc.orgdntb.gov.ua It is hypothesized that these solvents can facilitate the protonolysis step in some catalytic cycles and stabilize key intermediates. rsc.org

Table 2: Properties of Common Fluorinated Solvents

| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant |

|---|---|---|---|

| 1,1,1-Trifluoroethanol | TFE | 74 | 26.7 |

| 1,1,1,3,3,3-Hexafluoroisopropanol | HFIP | 59 | 16.7 |

Role of Intermediates and Reaction Equilibria in the Reactivity of this compound

The reactivity of this compound is significantly influenced by the formation of transient intermediates and the position of reaction equilibria. While detailed mechanistic studies specifically targeting this compound are not extensively available in the public domain, valuable insights can be drawn from the well-established principles of physical organic chemistry and studies on analogous benzylic fluorohydrins. The interplay between electronic effects of the substituents on the aromatic ring and the fluorine atom dictates the stability and fate of key intermediates, thereby controlling the reaction pathways and product distributions.

Under acidic conditions, the reaction of this compound is expected to proceed through a carbocationic intermediate. The hydroxyl group is first protonated to form a good leaving group, water. Subsequent departure of the water molecule generates a secondary benzylic carbocation. The stability of this carbocation is a critical factor in determining the reaction rate and the potential for rearrangements. The 3-methyl group on the phenyl ring provides a modest stabilizing effect through hyperconjugation and induction. Conversely, the fluorine atom at the adjacent carbon exerts a strong electron-withdrawing inductive effect, which significantly destabilizes the carbocation. This destabilization can influence the equilibrium between the starting material and the carbocation, generally shifting it towards the reactants and potentially requiring forcing conditions for reactions to proceed.

In contrast, under basic conditions, the reactivity of this compound is dominated by the acidity of the hydroxyl proton and the potential for intramolecular substitution. A strong base can deprotonate the alcohol to form an alkoxide. This alkoxide can then undergo an intramolecular SN2 reaction, where the oxygen anion displaces the fluoride ion on the adjacent carbon to form a three-membered epoxide ring, specifically 2-(m-tolyl)oxirane. This intramolecular cyclization, known as the Darzens reaction, is often in equilibrium with the starting fluorohydrin. The position of this equilibrium is influenced by the nature of the base, the solvent, and the temperature. The formation of the strained epoxide ring is entropically favored but enthalpically disfavored.

The following table summarizes the key intermediates and their likely roles in the reactions of this compound under different conditions.

| Reaction Condition | Key Intermediate | Formation Pathway | Subsequent Reactions |

| Acidic | Secondary benzylic carbocation | Protonation of the hydroxyl group followed by loss of water. | Nucleophilic attack, elimination to form an alkene, or rearrangement. |

| Basic | Alkoxide and 2-(m-tolyl)oxirane | Deprotonation of the hydroxyl group by a base, followed by intramolecular SN2 displacement of the fluoride. | The epoxide can be isolated or undergo further reaction with nucleophiles. |

Theoretical and Computational Studies of 2 Fluoro 1 3 Methylphenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules nanobioletters.comnih.gov. It is widely used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics researchgate.net. For a molecule like 2-Fluoro-1-(3-methylphenyl)ethan-1-ol, DFT calculations would provide fundamental insights into its structural and electronic nature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Conformational analysis would explore the different spatial arrangements of the atoms (conformers) that can be achieved through rotation around single bonds, such as the C-C and C-O bonds in the ethan-1-ol backbone researchgate.netresearchgate.net. By calculating the relative energies of these conformers, the most stable or preferred conformation(s) at a given temperature can be identified. This analysis is crucial as the molecular conformation influences its physical and chemical properties.

Vibrational Frequency Calculations and Assignment

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum researchgate.net. The calculations help in the assignment of experimentally observed spectral bands to specific molecular motions, such as C-H stretching, O-H bending, or C-F stretching researchgate.net. A scaling factor is often applied to the calculated frequencies to better match experimental data, accounting for theoretical approximations and anharmonicity nih.gov.

NMR Chemical Shift Prediction (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts for active nuclei like ¹H, ¹³C, and ¹⁹F. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this purpose worktribe.com. Predicting the ¹⁹F chemical shift is particularly valuable due to its high sensitivity to the local electronic environment nih.govuni-muenchen.de. By comparing the computed chemical shifts with experimental data, researchers can confirm the molecular structure and assign specific resonances to individual atoms within the molecule mdpi.com.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons mdpi.com.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and optical properties researchgate.netresearchgate.netresearchgate.net. A smaller gap generally suggests higher reactivity. Analysis for this compound would involve visualizing the spatial distribution of these orbitals to understand the regions of the molecule involved in electron donation and acceptance.

Electronic Absorption Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited states of molecules. This allows for the prediction of the electronic absorption spectrum, which is measured experimentally using UV-Vis spectroscopy nih.gov. The calculation provides information on the excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., n → π* or π → π*) nih.govmdpi.com. This information is vital for understanding the photophysical properties of the compound.

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis provides insight into how electrons are distributed among the atoms within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. Methods like Mulliken population analysis assign a partial charge to each atom researchgate.net. The resulting atomic charges can be used to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. This information is often visualized using a Molecular Electrostatic Potential (MEP) map, where different colors represent regions of varying electron density, providing a guide to the reactive behavior of the molecule nanobioletters.comresearchgate.net.

High-Level Ab Initio Calculations (e.g., CCSD(T))

High-level ab initio calculations are fundamental to obtaining highly accurate energetic and structural information for a molecule in the gas phase. Among these, the Coupled Cluster with Singles, Doubles, and perturbative Triples, known as CCSD(T), is often referred to as the "gold standard" of quantum chemistry for its ability to provide results that are very close to the exact solution of the Schrödinger equation for a given basis set. aip.orgarxiv.org This level of theory is particularly important for benchmarking other, less computationally expensive methods.

For this compound, CCSD(T) calculations would be invaluable for determining a precise conformational energy landscape. By optimizing the geometry of various rotamers (conformers arising from rotation around single bonds), it is possible to identify the most stable conformer and the relative energies of others. Key dihedral angles, such as the C-C-O-H and F-C-C-O angles, would be systematically varied to locate all energy minima.

The primary outputs of these calculations would be highly accurate electronic energies, which can be used to derive other important properties such as bond dissociation energies and reaction enthalpies. For example, the energy required to break the C-F or O-H bond could be calculated with high precision, offering insights into the molecule's potential reactivity and degradation pathways. Although computationally demanding, the accuracy of CCSD(T) makes it an essential tool for establishing reliable reference data. acs.org

Table 1: Hypothetical CCSD(T) Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 60° (gauche) | 0.00 |

| B | 180° (anti) | 1.25 |

| C | -60° (gauche) | 0.88 |

Note: This table is illustrative and represents the type of data that would be generated from CCSD(T) calculations. The values are hypothetical.

Solvent Effect Modeling (e.g., PCM, SMD)

The behavior of a molecule can change significantly when it is in solution compared to the gas phase. Solvent effect modeling is used to approximate these environmental influences. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computationally efficient methods for this purpose. wikipedia.orgnumberanalytics.comnumberanalytics.com These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. numberanalytics.comnumberanalytics.com

The PCM method creates a cavity in the dielectric continuum that mirrors the shape of the solute molecule. joaquinbarroso.com The solute's charge distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute, altering its energy and electronic structure. wikipedia.org This approach is well-suited for studying how a polar solvent might stabilize or destabilize different conformers or transition states of this compound.

The SMD model is a universal solvation model that builds upon the principles of PCM but is parameterized to provide accurate free energies of solvation for a wide range of solvents. umn.edugaussian.com It separates the solvation energy into two main components: bulk electrostatic effects and cavity-dispersion-solvent-structure effects at the solute-solvent interface. For this compound, SMD calculations would be the recommended choice for computing the Gibbs free energy of solvation (ΔG of solvation) in various solvents, such as water, ethanol (B145695), or less polar media like chloroform. gaussian.comgoogle.com This data is critical for predicting the molecule's solubility and partitioning behavior.

Table 2: Hypothetical Solvation Free Energies (ΔGsolv) for the Most Stable Conformer of this compound using the SMD Model

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |

| Water | 78.39 | -7.5 |

| Ethanol | 24.55 | -6.2 |

| Chloroform | 4.81 | -3.1 |

| Hexane | 1.88 | -1.5 |

Note: This table is for illustrative purposes. The values are hypothetical and represent the expected trend of increasing solvation energy with solvent polarity.

Computational Analysis of Reaction Mechanisms and Activation Barriers

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and for calculating the energy barriers associated with them. numberanalytics.comacs.org For this compound, a key reaction to study would be its dehydration to form a fluorinated styrene (B11656) derivative or its substitution reactions.

Using methods like Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost, the potential energy surface of a reaction can be explored. numberanalytics.com The process involves identifying the structures of the reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. rsc.org

The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. rsc.org Its magnitude is a primary determinant of the reaction rate. mdpi.com For a potential dehydration reaction of this compound, computational analysis would involve locating the transition state for the elimination of a water molecule. Calculations would likely be performed both in the gas phase and with a solvent model (like PCM or SMD) to see how the solvent influences the reaction energetics.

Table 3: Hypothetical Calculated Activation Barriers for a Dehydration Reaction of this compound

| Medium | Method | Activation Barrier (Ea) (kcal/mol) |

| Gas Phase | B3LYP/6-31G(d) | 35.8 |

| Water (PCM) | B3LYP/6-31G(d) | 28.5 |

| Ethanol (PCM) | B3LYP/6-31G(d) | 30.2 |

Note: This is a hypothetical data table illustrating how computational methods can be used to predict the influence of the environment on reaction kinetics.

Molecular Modeling for Conformation and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, a key application of molecular modeling is conformational analysis to understand its three-dimensional structure and how it might interact with other molecules, such as biological receptors or solvent molecules. nih.gov

Conformational searches can be performed using molecular mechanics force fields, which provide a computationally inexpensive way to explore the vast conformational space of the molecule. nih.gov These searches help identify low-energy conformations that can then be subjected to more accurate quantum mechanical calculations.

A critical aspect of the molecule's structure is the potential for intramolecular hydrogen bonding between the fluorine atom and the hydroxyl hydrogen. Molecular modeling can be used to assess the geometric feasibility and energetic favorability of such an interaction. researchgate.net By analyzing the distance and angle between the F and H atoms in different conformers, and by calculating the relative energies, one can determine if this interaction contributes significantly to the stability of certain conformations. Furthermore, modeling can predict intermolecular interactions, such as how the hydroxyl group acts as a hydrogen bond donor and acceptor with solvent molecules or other solutes.

Table 4: Hypothetical Geometric Parameters for Intramolecular Hydrogen Bonding in a Low-Energy Conformer of this compound

| Parameter | Value |

| H···F Distance | 2.1 Å |

| O-H···F Angle | 115° |

| Energy Stabilization (kcal/mol) | 1.5 |

Note: This table provides a hypothetical example of the data generated from molecular modeling to evaluate potential intramolecular interactions.

Broader Research Avenues and Future Perspectives in Fluoro Substituted Phenylethanol Chemistry

Development of Next-Generation Fluorination Reagents and Catalysts

The synthesis of fluorinated organic compounds has been revolutionized by the development of new fluorinating agents and catalytic systems. mdpi.comchinesechemsoc.org Historically, fluorination reactions often involved hazardous and non-selective reagents like elemental fluorine. researchgate.net The evolution of this field has led to the creation of safer and more selective "next-generation" reagents.

Electrophilic Fluorinating Reagents: Modern electrophilic fluorinating reagents are often characterized by their stability and ease of handling. Key examples include:

Selectfluor® (F-TEDA-BF4): A versatile and widely used reagent known for its safety and effectiveness in various fluorination reactions. mdpi.compharmtech.com It is an N-F reagent that provides a controllable source of electrophilic fluorine. mdpi.com

N-Fluorobenzenesulfonimide (NFSI): Another stable, crystalline N-F reagent that offers high selectivity and is compatible with a broad range of catalytic systems. mdpi.comnih.gov

Nucleophilic Fluorinating Reagents: These reagents are crucial for introducing fluoride (B91410) ions into organic molecules. While traditional sources like alkali metal fluorides have limitations due to low solubility and reactivity, modern advancements have introduced more effective alternatives.

Radical Fluorinating Reagents: Radical fluorination has emerged as a powerful strategy due to the mild and specific nature of radical reactions. springernature.com A "third generation" of radical fluorinating agents, such as N-fluoro-N-arylsulfonamides (NFASs), has been developed to overcome the limitations of earlier reagents, which were often either too hazardous or too electrophilic. researchgate.netspringernature.com

Catalytic Systems: The development of catalysts has been instrumental in advancing fluorination chemistry.

Transition Metal Catalysts: Metals like palladium, copper, and iron have been employed to catalyze a wide range of fluorination reactions, often enabling transformations that are not feasible with traditional methods. nih.govrsc.org

Organocatalysts: These metal-free catalysts have gained prominence for their ability to promote stereoselective fluorinations under mild conditions. mdpi.com

Photocatalysts and Electrochemical Systems: These emerging techniques offer new pathways for C-F bond formation, often with high selectivity and under environmentally benign conditions. mdpi.com

The following table summarizes some key next-generation fluorination reagents and their characteristics:

| Reagent Class | Example | Key Characteristics |

| Electrophilic | Selectfluor® | Stable, safe, versatile, controllable electrophilic fluorine source. mdpi.com |

| Electrophilic | NFSI | Crystalline, air-stable, high selectivity, compatible with various catalysts. mdpi.comnih.gov |

| Radical | NFASs | Mild reaction conditions, minimizes undesired electrophilic side reactions. researchgate.netspringernature.com |

Exploration of Novel Stereoselective Methodologies for Fluorinated Chiral Alcohols

The synthesis of enantiomerically pure fluorinated chiral alcohols is of significant interest, particularly for the pharmaceutical industry, as the stereochemistry of a molecule can profoundly impact its biological activity. nih.govnih.gov Several stereoselective methodologies have been developed to address this challenge.

Asymmetric Reduction of Prochiral Ketones: A primary route to chiral alcohols is the asymmetric reduction of the corresponding prochiral ketones. This can be achieved through both biocatalytic and chemocatalytic methods.

Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), offer high enantioselectivity and operate under mild, environmentally friendly conditions. nih.govnih.gov By selecting the appropriate enzyme, it is often possible to access either enantiomer of the desired alcohol. nih.gov

Chemocatalysis: Chiral catalysts, often based on transition metals like ruthenium, rhodium, and iridium, are also effective for the enantioselective reduction of ketones.

Synthesis of Chiral Fluorohydrins: Fluorohydrins are valuable synthetic intermediates that can be converted into a variety of other functional groups. Stereoselective methods for their synthesis are therefore highly valuable. One approach involves the regioselective opening of chiral epoxides with a fluoride source. researchgate.net

Asymmetric Fluorination: Direct asymmetric fluorination of carbonyl compounds is another powerful strategy. This often involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. nih.gov

The table below highlights different approaches to stereoselective synthesis of fluorinated chiral alcohols:

| Methodology | Approach | Key Features |

| Asymmetric Reduction | Biocatalytic (e.g., ADHs) | High enantioselectivity, mild conditions, environmentally friendly. nih.govnih.gov |

| Asymmetric Reduction | Chemocatalytic (e.g., Ru, Rh catalysts) | High efficiency and selectivity for a broad range of substrates. |

| Epoxide Opening | Regioselective opening of chiral epoxides | Provides access to chiral fluorohydrins. researchgate.net |

| Asymmetric Fluorination | Direct fluorination with chiral catalysts | Constructs fluorinated stereogenic centers directly. nih.gov |

Advanced Synthetic Applications as Versatile Building Blocks in Organic Synthesis

Fluorinated 1-arylethanols, including 2-Fluoro-1-(3-methylphenyl)ethan-1-ol, are valuable building blocks in organic synthesis, particularly in the construction of complex molecules with desirable biological properties. nih.gov The presence of both a fluorine atom and a hydroxyl group allows for a wide range of subsequent chemical transformations.

In medicinal chemistry, the introduction of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govpharmtech.com Consequently, fluorinated building blocks are frequently incorporated into the synthesis of new drug candidates. For example, enantiopure 2-halo-1-arylethanols are crucial precursors for a variety of pharmaceuticals. nih.gov The structural motif of a trifluoromethylated 1-phenylethanol (B42297) is found in the antiemetic drug Aprepitant. wikipedia.org

The versatility of these building blocks stems from the reactivity of the hydroxyl group, which can be readily converted into other functional groups or used as a handle for coupling reactions, while the fluorine atom modulates the electronic properties and stability of the molecule.

Interdisciplinary Research with Materials Science (e.g., specialized solvents, polymers)

The unique properties imparted by fluorine are not only valuable in the life sciences but also in materials science. researchgate.net Organofluorine compounds are integral to the development of a wide range of materials with specialized properties.

Fluoropolymers: These polymers are known for their high thermal stability, chemical resistance, and low surface energy. nih.govwikipedia.org They find applications in diverse areas, from non-stick coatings to high-performance films and membranes. acs.orgplasticsengineering.org The incorporation of fluorinated monomers, potentially derived from compounds like this compound, can be used to tailor the properties of polymers for specific applications. nih.gov Partially fluorinated polymers often exhibit good solubility in common solvents, making them easier to process than their perfluorinated counterparts. nih.gov

Specialized Solvents: Fluorinated solvents possess unique properties, such as high gas solubility and distinct phase behavior, which make them useful in specialized applications, including as media for chemical reactions and in extraction processes.

Liquid Crystals: The introduction of fluorine atoms into liquid crystal molecules can significantly influence their physical properties, such as dielectric anisotropy and viscosity. researchgate.netrsc.org This allows for the fine-tuning of liquid crystal materials for use in display technologies. rsc.orgnih.gov The polarity and steric effects of the fluoro substituent can be strategically employed to optimize the performance of liquid crystal devices. researchgate.netrsc.org

Computational Design and Prediction of Novel Fluoro-Organic Scaffolds

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net In the context of fluoro-organic chemistry, computational methods are particularly valuable for understanding the effects of fluorination and for designing novel molecular scaffolds with desired characteristics.

Prediction of NMR Spectra: One of the significant applications of computational chemistry in this area is the prediction of 19F NMR chemical shifts. nih.govrsc.orgnih.gov This is a powerful tool for structure elucidation and for confirming the identity of newly synthesized fluorinated compounds. researchgate.netacs.org Density Functional Theory (DFT) based methods have been shown to provide accurate predictions of 19F NMR chemical shifts at a modest computational cost. rsc.org

Machine Learning in Molecular Design: Machine learning (ML) is increasingly being used to accelerate the discovery and design of new molecules. rsc.orgarxiv.org ML models can be trained on existing data to predict the properties of new, untested compounds. researchgate.netarxiv.org For example, machine learning has been used to predict the fluorination strength of electrophilic fluorinating reagents and to map the reaction landscape for deoxyfluorination reactions. rsc.orgacs.org These predictive models can guide experimental work and reduce the time and resources required to develop new synthetic methods and functional molecules.

The integration of computational tools allows for a more targeted and efficient approach to the design of novel fluoro-organic scaffolds, enabling researchers to explore vast chemical spaces and identify promising candidates for a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Fluoro-1-(3-methylphenyl)ethan-1-ol with high yield and purity?

- Methodology : Asymmetric reduction of the corresponding ketone (e.g., 2-Fluoro-1-(3-methylphenyl)ethanone) using chiral catalysts like Ru-BINAP complexes can achieve high enantiomeric excess. Post-reduction purification via chiral HPLC (e.g., using amylose-based columns) ensures stereochemical purity, as demonstrated for analogous fluorophenyl ethanol derivatives .

- Key Considerations : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirm product identity via H NMR (e.g., δ 4.8–5.2 ppm for the fluorinated ethanol proton) .

Q. How can the structure and purity of this compound be validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (δ ~1.5 ppm for -CH, δ ~4.8–5.2 ppm for -CH(OH)-), C NMR (δ ~70–75 ppm for the fluorinated carbon).

- Mass Spectrometry : Molecular ion peak at m/z 168 (CHFO) and fragmentation patterns consistent with fluorine substitution .

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile : Store at –20°C under inert gas (argon) to prevent oxidation of the hydroxyl group. Avoid prolonged exposure to light, as UV radiation may degrade fluorinated aromatic systems .

Advanced Research Questions

Q. How does the 3-methyl substituent on the phenyl ring influence the compound’s electronic and steric properties in catalytic reactions?

- Electronic Effects : The methyl group acts as an electron donor via hyperconjugation, slightly deactivating the aromatic ring compared to unsubstituted analogs. This alters regioselectivity in electrophilic substitutions (e.g., Friedel-Crafts reactions) .

- Steric Effects : The 3-methyl group creates steric hindrance, potentially slowing reaction rates at the ortho position. Computational modeling (DFT) can quantify these effects .

Q. What strategies can resolve contradictions in biological activity data for fluorinated ethanol derivatives like this compound?

- Data Reconciliation :

- Dose-Response Curves : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation artifacts.

- Stereochemical Purity : Ensure enantiomeric excess >95% to avoid confounding results from racemic mixtures .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to model binding poses in active sites (e.g., cytochrome P450 enzymes).

- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.

- QSAR Studies : Corrogate fluorine’s electronegativity and logP values with activity data from analogs .

Q. What role does the fluorine atom play in modulating the compound’s solubility and bioavailability?

- Solubility : Fluorine increases lipophilicity (logP ~1.8), reducing aqueous solubility but enhancing membrane permeability.

- Bioavailability : Balance lipophilicity with polar surface area (PSA ~20 Ų) to optimize absorption. Experimental validation via PAMPA assays is recommended .

Safety and Hazard Mitigation

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.